![molecular formula C18H13F3N2O B2682873 6-Phenyl-2-[[4-(trifluoromethyl)phenyl]methyl]pyridazin-3-one CAS No. 922901-40-4](/img/structure/B2682873.png)
6-Phenyl-2-[[4-(trifluoromethyl)phenyl]methyl]pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Compound 3 was synthesized by chlorination of 4- (3- (trifluoromethyl)phenyl)-6- methyl pyridazin-3 (2H)-one at 70-75 and the higher temperature will decrease its yield . The key intermediate 8- (3- (trifluoromethyl)phenyl)-6-methyl- [1,2,4]triazolo [4,3- b] pyridazin-3 (2H)-one (5) was prepared by 3 and NH2NHCO2C2H5 in 1-butanol .Molecular Structure Analysis
The molecular weight of 6-Phenyl-2-[[4-(trifluoromethyl)phenyl]methyl]pyridazin-3-one is 330.31. The dihedral angle between the phenyl ring and the best mean-plane of the pyridazine ring is 53.27° .Chemical Reactions Analysis
The pyridazinone derivatives exhibit antihypertensive activity by virtue of their vasorelaxant property . In the 1980s, 6-arylpyridazinones were synthesized, and the compounds such as 7-fluoro and 5-keto-5 H -indeno (1,2-c)pyridazines were found to be antihypertensive .Physical And Chemical Properties Analysis
The biological activities of fluorine-containing compounds are considered to be derived from the unique physicochemical properties of fluorine (van der Waals radius, 1.47Å), which, sterically, is the next smallest atom after hydrogen (van der Waals radius, 1.20Å) but the atom with the largest electronegativity (3.98) .Aplicaciones Científicas De Investigación
Anticonvulsant Activity
Research has shown that derivatives of 6-Phenyl-2-[[4-(trifluoromethyl)phenyl]methyl]pyridazin-3-one exhibit significant anticonvulsant activity. For instance, 6-Phenyl(3᾽-imino-benzylidene)-2,3,4,5-tetrahydro pyridazin-3-one derivatives, synthesized from a related precursor, have been tested for their anticonvulsant properties and found to exhibit significant activity (Samanta et al., 2011).
Herbicidal and Bleaching Activities
Substituted pyridazinone compounds, including those with a trifluoromethylphenyl group, have been found to inhibit the Hill reaction and photosynthesis, accounting for their phytotoxicity and utility as herbicides. Some of these compounds demonstrate resistance to metabolic detoxication in plants and possess additional biological properties, such as interference with chloroplast development, making them potent herbicides (Hilton et al., 1969).
Cognitive Disorders Treatment
Certain pyridazin-3-one derivatives have been identified as potent, selective histamine H3 receptor inverse agonists with potential applications in treating attentional and cognitive disorders. These compounds exhibit high affinity for human and rat H3 receptors, demonstrating ideal pharmaceutical properties for CNS drugs (Hudkins et al., 2011).
Antiplatelet and Hypotensive Activities
The synthesis and pharmacological evaluation of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives have shown that these compounds possess significant antiplatelet aggregation and hypotensive actions, with some being substantially more effective than traditional treatments like acetylsalicylic acid (Thyes et al., 1983).
Solubility and Thermodynamic Behavior
The solubility and thermodynamic/solvation behavior of pyridazinone derivatives, such as 6-phenyl-4,5-dihydropyridazin-3(2H)-one, in various solvents have been studied to address issues related to their weak aqueous solubility and toxicity. These studies help in understanding the dissolution and solvation behavior of these compounds in different solvent mixtures (Shakeel et al., 2017).
Mecanismo De Acción
Target of Action
Pyridazinone derivatives, a category to which this compound belongs, have been associated with a broad spectrum of pharmacological activities .
Mode of Action
It is known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of certain biological processes such as platelet aggregation .
Biochemical Pathways
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight and predicted melting and boiling points, suggest that it may have certain pharmacokinetic characteristics .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The compound’s physical properties, such as its predicted melting and boiling points, suggest that it may be stable under a range of environmental conditions .
Safety and Hazards
Direcciones Futuras
Several 6-Phenyl-2-[[4-(trifluoromethyl)phenyl]methyl]pyridazin-3-one derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the moiety have been granted market approval, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of this compound will be discovered in the future .
Propiedades
IUPAC Name |
6-phenyl-2-[[4-(trifluoromethyl)phenyl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O/c19-18(20,21)15-8-6-13(7-9-15)12-23-17(24)11-10-16(22-23)14-4-2-1-3-5-14/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDPCPQZGHXDNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(4-isopropylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2682791.png)
![N-(4-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2682792.png)
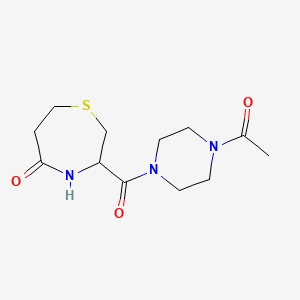
![5-(Furan-2-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2682799.png)
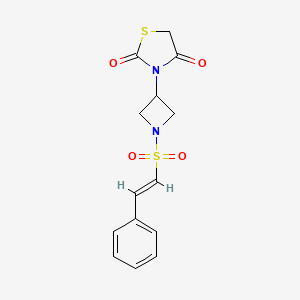
![methyl 6-fluoro-4-(p-tolyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2682801.png)
![5-[(But-2-ynoylamino)methyl]-N,N-dimethyloxolane-2-carboxamide](/img/structure/B2682803.png)
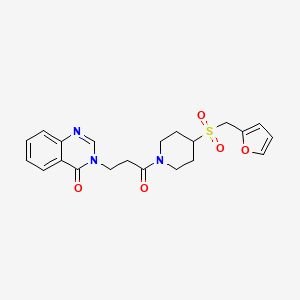
![4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2682806.png)
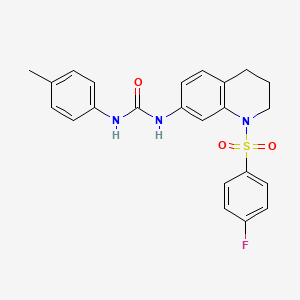
![2-(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2682810.png)
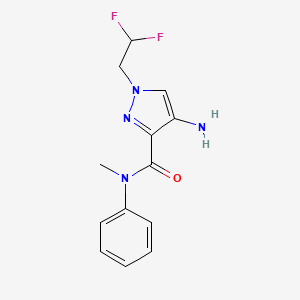
![2-[[1-(4-Tert-butylbenzoyl)azetidin-3-yl]methyl]-6-cyclopropylpyridazin-3-one](/img/structure/B2682812.png)